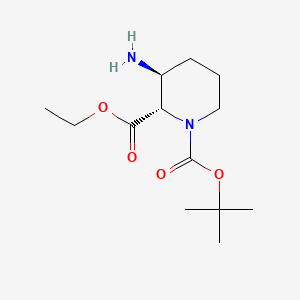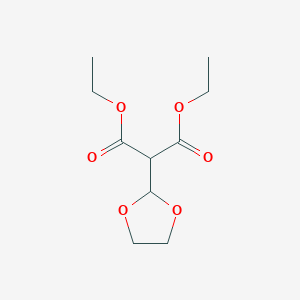
1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride is a synthetic compound that belongs to the class of nitroimidazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride typically involves the following steps:
Formation of the Nitroimidazole Core: The nitroimidazole core can be synthesized through nitration of imidazole derivatives.
Alkylation: The nitroimidazole core is then alkylated with an appropriate alkylating agent to introduce the ethylamino group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
Aplicaciones Científicas De Investigación
1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for developing antimicrobial and antiprotozoal agents.
Biological Studies: Investigated for its effects on cellular pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Tinidazole: Known for its antiprotozoal activity.
Ornidazole: Used in the treatment of infections caused by anaerobic bacteria and protozoa.
Uniqueness
1-(Ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride may have unique properties such as enhanced potency or selectivity compared to other nitroimidazole derivatives.
Propiedades
Número CAS |
80479-64-7 |
|---|---|
Fórmula molecular |
C8H15ClN4O3 |
Peso molecular |
250.68 g/mol |
Nombre IUPAC |
1-(ethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C8H14N4O3.ClH/c1-2-9-5-7(13)6-11-4-3-10-8(11)12(14)15;/h3-4,7,9,13H,2,5-6H2,1H3;1H |
Clave InChI |
SVMJABAIZNBHFO-UHFFFAOYSA-N |
SMILES canónico |
CCNCC(CN1C=CN=C1[N+](=O)[O-])O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)

![7-(Furan-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14003361.png)


![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)

![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)
![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
